molecular formula C10H11FO B2642961 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 709031-99-2

1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B2642961
CAS No.: 709031-99-2
M. Wt: 166.195
InChI Key: WYKAQAIVGBXRFH-UHFFFAOYSA-N
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Description

1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is a chemical compound with the molecular formula C10H11FOThis compound is characterized by the presence of a fluorine atom and a hydroxyl group on a tetrahydronaphthalene ring system .

Preparation Methods

The synthesis of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the fluorination of a suitable precursor, such as 5,6,7,8-tetrahydronaphthalen-2-ol. One common method involves the use of a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .

Chemical Reactions Analysis

1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chromium trioxide would yield 1-fluoro-5,6,7,8-tetrahydronaphthalen-2-one.

Scientific Research Applications

1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways, particularly those involving fluorinated compounds.

    Medicine: Research into fluorinated compounds often focuses on their potential as drug candidates due to their unique properties, such as increased metabolic stability and bioavailability.

    Industry: It may be used in the development of new materials with specific properties, such as fluorinated polymers or surfactants.

Mechanism of Action

The mechanism of action of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol can be compared with other similar compounds, such as:

Biological Activity

1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is a fluorinated compound with the molecular formula C10H11FO. Characterized by a hydroxyl group and a fluorine atom on a tetrahydronaphthalene ring system, this compound has gained attention in various fields, particularly in medicinal chemistry and biological research due to its unique properties and potential applications.

  • Molecular Weight : 166.19 g/mol
  • CAS Number : 709031-99-2
  • IUPAC Name : this compound
  • InChI Key : WYKAQAIVGBXRFH-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the fluorination of 5,6,7,8-tetrahydronaphthalen-2-ol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions in organic solvents like acetonitrile or dichloromethane .

The biological activity of this compound is influenced by both its fluorine atom and hydroxyl group. The fluorine atom can alter the compound's interaction with enzymes and receptors by affecting binding affinities and activities. The hydroxyl group allows for hydrogen bonding which can enhance solubility and reactivity in biological systems .

Pharmacological Potential

Research indicates that compounds like this compound may serve as potential drug candidates due to their increased metabolic stability and bioavailability. Its applications span across various therapeutic areas including:

  • Enzyme Interaction Studies : The compound is useful in understanding metabolic pathways involving fluorinated compounds.
  • Drug Development : Its properties make it a candidate for developing pharmaceuticals with enhanced efficacy .

Comparative Biological Activity

To understand the biological significance of this compound better, it can be compared to structurally similar compounds:

Compound NameKey FeaturesBiological Activity
5,6,7,8-Tetrahydronaphthalen-2-olLacks fluorineLower metabolic stability
1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-oneContains a ketone groupPotentially higher reactivity
1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ylmethanamine hydrochlorideContains an amine groupEnhanced solubility

Case Study 1: Enzyme Inhibition

A study on the inhibition of monoamine oxidase (MAO) revealed that modifications introducing fluorine atoms could enhance selectivity for MAO-B over MAO-A. Compounds structurally similar to this compound exhibited promising results with IC50 values indicating effective inhibition .

Case Study 2: Anticancer Activity

Research into fluorinated compounds has shown that they can exhibit significant anticancer properties. For instance, related naphthalene derivatives demonstrated cytotoxic effects against various cancer cell lines. The presence of the hydroxyl group in this compound may contribute to its ability to interact with specific cellular targets .

Research Findings Summary

Recent studies have indicated that the incorporation of fluorine into organic molecules often leads to enhanced biological activity. For example:

  • Fluorinated Compounds : Generally show increased metabolic stability.
  • Hydroxyl Group Influence : Contributes to improved solubility and interaction with biological targets.
  • Potential Applications : In drug design and development due to favorable pharmacokinetic properties.

Properties

IUPAC Name

1-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h5-6,12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKAQAIVGBXRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709031-99-2
Record name 1-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
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